molecular formula C7H6BrN3 B1279563 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 746668-59-7

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1279563
M. Wt: 212.05 g/mol
InChI Key: LYFZTLWVHLYBEK-UHFFFAOYSA-N
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Description

The compound "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine" is a derivative of triazolopyridine, a heterocyclic compound that has garnered interest due to its potential applications in various fields of chemistry and pharmacology. The presence of bromine and methyl groups on the triazolopyridine core can significantly influence its chemical reactivity and physical properties, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of triazolopyridine derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of related triazolopyridines has been achieved by reacting diamino-dihydropyridine derivatives with electrophilic reagents, as described in the preparation of triazolopyridines incorporating a 6-methylchromone moiety . Although the specific synthesis of "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is characterized by the presence of a triazole ring fused to a pyridine ring. The substitution pattern on the rings, such as the position of the bromine and methyl groups, can influence the stability and reactivity of the molecule. Single-crystal X-ray analysis has been used to confirm the structure of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . This technique could also be employed to elucidate the precise molecular structure of "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine."

Chemical Reactions Analysis

The chemical reactivity of triazolopyridine derivatives is diverse, with the potential to undergo various transformations. For example, bromo-substituted triazolopyridines can form pyridylcarbene intermediates upon thermal decomposition, leading to a range of products . Additionally, halogenated triazolopyrimidines have been used as intermediates in Kumada cross-couplings and Buchwald–Hartwig amination reactions . These reactions highlight the versatility of bromo-substituted triazolopyridines in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups, as seen in 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, can lead to the formation of zwitterionic σ-adducts . Vibrational dynamics and molecular structure studies based on density functional theory (DFT) calculations have been conducted on methyl-derivatives of triazolopyridines, which provide insights into the influence of substitution on the properties of these compounds . Such computational studies could be extended to "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine" to predict its vibrational spectra and understand the role of substituents in its stability.

Scientific Research Applications

Herbicidal Activity

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine derivatives have been found to possess excellent herbicidal activity. These compounds show effectiveness on a broad spectrum of vegetation at low application rates, indicating their potential as selective herbicides in agricultural practices (Moran, 2003).

Synthesis and Structural Analysis

The synthesis of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine and its structural characterization through various techniques like NMR, FTIR, MS, and X-ray diffraction has been explored. This research provides insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (El-Kurdi et al., 2021).

Pyridylcarbene Formation

Research on the thermal decomposition of related triazolopyridine compounds, such as 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, has shown the formation of pyridylcarbene intermediates. These intermediates can lead to various chemically interesting compounds, demonstrating the versatility of triazolopyridines in synthetic chemistry (Abarca et al., 2006).

Antioxidant Properties

Studies have revealed that certain derivatives of [1,2,4]triazolo[1,5-a]pyridine, including those with bromine atoms, exhibit significant antioxidant activity. This finding highlights their potential in developing new antioxidant agents (Smolsky et al., 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZTLWVHLYBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469709
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine

CAS RN

746668-59-7
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=746668-59-7
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Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 746668-59-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD Edmondson, A Mastracchio… - Journal of medicinal …, 2006 - ACS Publications
A series of β-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. Optimization of …
Number of citations: 127 pubs.acs.org

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